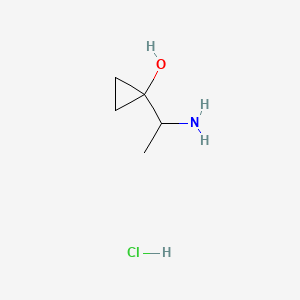
1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is a cyclopropane derivative with an aminoethyl group and a hydroxyl group attached to the cyclopropane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride typically involves the reaction of cyclopropanone with an appropriate amine under controlled conditions. One common method includes the following steps:
Cyclopropanone Synthesis: Cyclopropanone can be synthesized from cyclopropane derivatives through oxidation reactions.
Amination: The cyclopropanone is then reacted with an amine, such as ethylamine, in the presence of a reducing agent to form the desired aminoethylcyclopropanol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different cyclopropane derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base form of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s effects .
Comparison with Similar Compounds
1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride can be compared with other similar compounds, such as:
1-(Aminomethyl)cyclohexanol hydrochloride: A similar compound with a cyclohexane ring instead of a cyclopropane ring.
Cyclopropylamine: A simpler compound with only an amino group attached to the cyclopropane ring.
Cyclopropanol: A compound with only a hydroxyl group attached to the cyclopropane ring.
The uniqueness of this compound lies in its combination of both amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
Molecular Formula |
C5H12ClNO |
|---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
1-(1-aminoethyl)cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(6)5(7)2-3-5;/h4,7H,2-3,6H2,1H3;1H |
InChI Key |
XYMDCPMLDIWSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


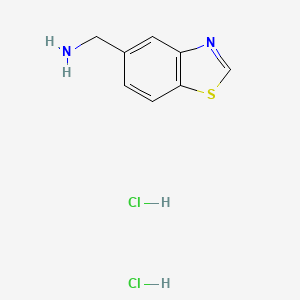
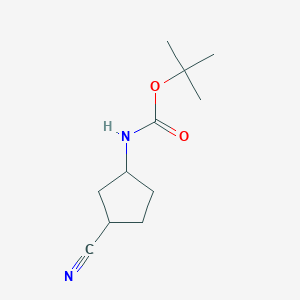
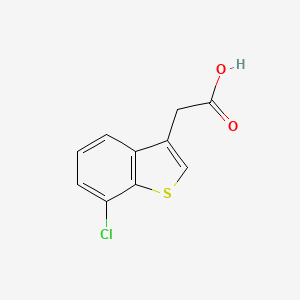
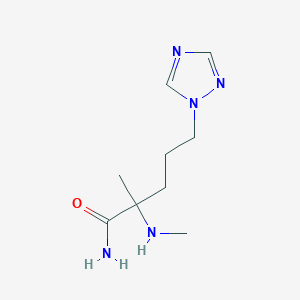
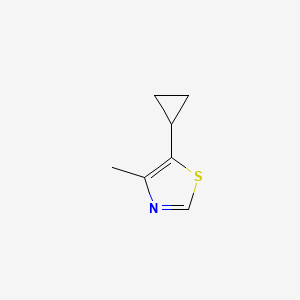
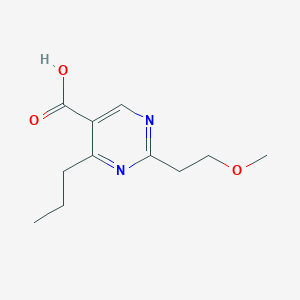
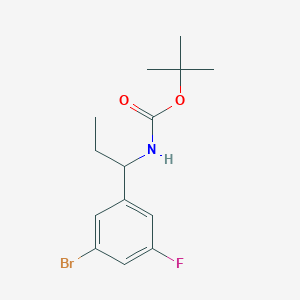
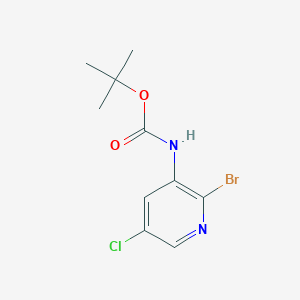
![tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13493459.png)

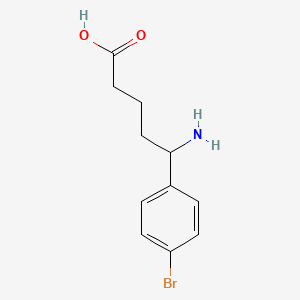
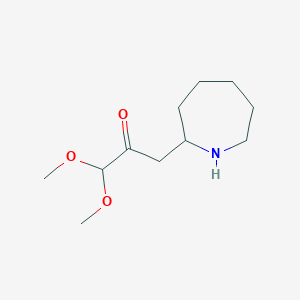
![Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13493488.png)

